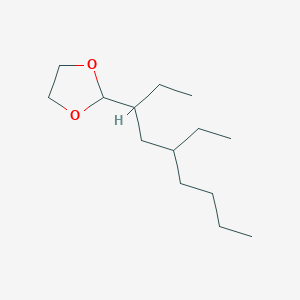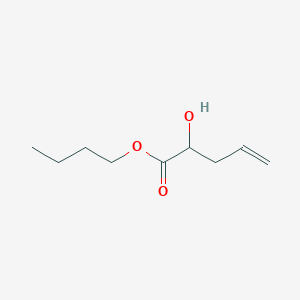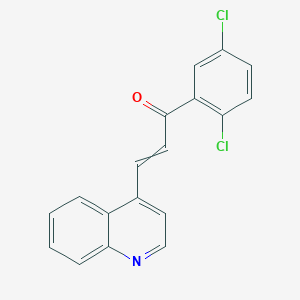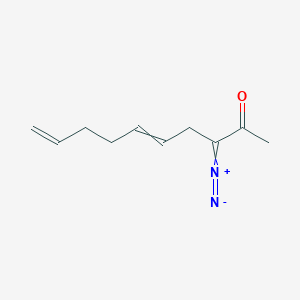![molecular formula C25H20BrCl2P B12558272 Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide CAS No. 159418-27-6](/img/structure/B12558272.png)
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is an organophosphorus compound with the chemical formula C25H20BrCl2P. It is a quaternary phosphonium salt, characterized by the presence of a phosphonium cation and a bromide anion. This compound is typically used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide can be synthesized through the reaction of triphenylphosphine with 2,5-dichlorobenzyl bromide. The reaction typically occurs in a polar organic solvent such as acetonitrile or dichloromethane. The general reaction is as follows:
Ph3P+(2,5−Cl2C6H3)CH2Br→[(2,5−Cl2C6H3)CH2PPh3]+Br−
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to maximize efficiency.
化学反応の分析
Types of Reactions
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphonium cation can participate in redox reactions.
Wittig Reactions: It can form ylides, which are used in Wittig reactions to produce alkenes.
Common Reagents and Conditions
Nucleophiles: Such as hydroxide, cyanide, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Strong Bases: Such as butyllithium for the formation of ylides in Wittig reactions.
Major Products
Substitution Products: Depending on the nucleophile used.
Alkenes: From Wittig reactions with aldehydes or ketones.
科学的研究の応用
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications.
Industrial Applications: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide involves its ability to form ylides, which are reactive intermediates in organic synthesis. The phosphonium cation can stabilize negative charges, making it a useful reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium Bromide: Similar structure but with a methyl group instead of the 2,5-dichlorophenyl group.
Tetraphenylphosphonium Bromide: Contains four phenyl groups attached to the phosphorus atom.
Triphenylphosphine Oxide: An oxidized form of triphenylphosphine.
Uniqueness
Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is advantageous.
特性
CAS番号 |
159418-27-6 |
|---|---|
分子式 |
C25H20BrCl2P |
分子量 |
502.2 g/mol |
IUPAC名 |
(2,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-17-25(27)20(18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
InChIキー |
BFWCTHJFVCGTEN-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=C(C=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hexen-3-one, 2-methyl-5-[(trimethylsilyl)methyl]-](/img/structure/B12558192.png)

![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)


![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)






